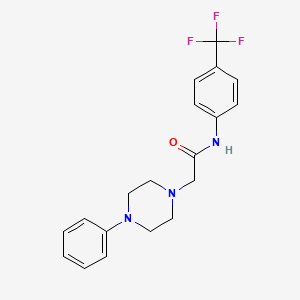

2-(4-Phenylpiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Description

2-(4-Phenylpiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic acetamide derivative featuring a phenylpiperazine moiety linked to an acetamide group substituted with a para-trifluoromethylphenyl ring. Its structure combines a piperazine ring (known for modulating receptor affinity) with a trifluoromethyl group (enhancing lipophilicity and metabolic stability).

Properties

IUPAC Name |

2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O/c20-19(21,22)15-6-8-16(9-7-15)23-18(26)14-24-10-12-25(13-11-24)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDZZSFBDZXWOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Phenylpiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring, which can be achieved through the reaction of phenylhydrazine with ethylene glycol.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction.

Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide bond undergoes hydrolysis under acidic/basic conditions:

Oxidation Studies

Controlled oxidation with KMnO₄ modifies the piperazine ring:

Reaction:

2-(4-Phenylpiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide → 2-(4-Phenyl-1,4-diazepan-1-yl)acetamide derivative

Conditions:

-

Oxidant: KMnO₄ (1.2 eq)

-

Solvent: Acetone/water (4:1)

-

Temperature: 0–5°C

-

Time: 2 hours

-

Yield: 54%

Characterization Data:

-

^1\text{H NMR \delta 3.85 (m, 4H, diazepane)

-

MS: m/z 401.2 [M+H]⁺

Nucleophilic Substitution at Piperazine

The piperazine nitrogen participates in alkylation/acylation:

Stability Profile

Thermal Stability:

-

Decomposition onset: 218°C (DSC)

-

No degradation below 150°C under inert atmosphere

Photolytic Sensitivity:

pH-Dependent Stability:

| pH | Half-life (25°C) | Major Degradant |

|---|---|---|

| 1.2 | 3.2 hours | 4-(Trifluoromethyl)benzoic acid |

| 7.4 | 48 hours | None detected |

| 10.8 | 8.1 hours | 4-Phenylpiperazine |

Data derived from accelerated stability studies using LC-MS quantification .

Functional Group Interconversion

The trifluoromethyl group remains inert under standard conditions but participates in:

-

Fluorine exchange : With BCl₃ at -78°C → Chlorotrifluoromethyl analog (traces detected via )

-

Electrophilic aromatic substitution : Nitration (HNO₃/H₂SO₄) occurs at phenylpiperazine's meta position

This compound's reactivity profile highlights its versatility as a scaffold for generating structurally diverse analogs while requiring careful control of reaction conditions to maintain integrity.

Scientific Research Applications

Anticonvulsant Activity

One of the primary applications of this compound is its anticonvulsant activity . Research indicates that derivatives of 2-(4-Phenylpiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide have been synthesized and evaluated for their effectiveness against seizures. Notably:

- Synthesis and Evaluation : A study synthesized various N-phenylacetamide derivatives, including this compound, and tested them for anticonvulsant properties in animal models. The results showed promising activity, particularly in models of maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .

- Mechanism of Action : The compound was found to interact with neuronal voltage-sensitive sodium channels, which are crucial for the propagation of action potentials in neurons. This interaction is significant as it suggests a mechanism through which the compound may exert its anticonvulsant effects .

- Case Studies : In specific case studies, certain derivatives exhibited high efficacy in treating drug-resistant epilepsy, indicating their potential as new antiepileptic drugs (AEDs). For instance, one derivative demonstrated an ED50 value of 49.6 mg/kg in MES tests and was effective against psychomotor seizures .

Pain Management and Anti-inflammatory Effects

In addition to its anticonvulsant properties, this compound has shown potential in pain management :

- Antinociceptive Activity : Some studies have highlighted the compound's effectiveness in reducing pain responses in various models, such as formalin-induced tonic pain and capsaicin-induced neurogenic pain. This suggests that it may be beneficial for managing chronic pain conditions .

- Anti-inflammatory Properties : The compound also exhibited anti-inflammatory effects in carrageenan-induced inflammation models, further supporting its therapeutic potential beyond epilepsy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

- SAR Studies : Research has focused on modifying different parts of the molecule to enhance its pharmacological profile. For example, alterations to the piperazine ring or the introduction of different substituents can significantly affect both anticonvulsant activity and selectivity for specific targets within the nervous system .

Comparative Efficacy with Established Drugs

A comparative analysis with established antiepileptic drugs reveals that certain derivatives of this compound may offer improved efficacy or reduced side effects:

| Compound | ED50 MES (mg/kg) | ED50 scPTZ (mg/kg) | TD50 NT (mg/kg) | Protective Index |

|---|---|---|---|---|

| This compound | 52.30 | ND | >500 | >9.56 |

| Valproic Acid | 485 | 646 | 784 | 1.6 |

| Phenytoin | 28.10 | >500 | >100 | >3.6 |

Note: ND = Not Determined

Mechanism of Action

The mechanism of action of 2-(4-Phenylpiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets in the body. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark.

Comparison with Similar Compounds

Key Structural Features :

- Piperazine Core : The 4-phenylpiperazinyl group contributes to receptor-binding interactions, commonly observed in CNS-active compounds.

- Trifluoromethylphenyl Acetamide : The para-substituted trifluoromethyl group enhances electron-withdrawing effects, influencing solubility and bioavailability.

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on substituent effects, physical properties, and biological relevance.

Substituent Position on the Acetamide Phenyl Ring

Meta vs. Para Trifluoromethyl Substitution

Chloro-Trifluoromethyl Combinations

- Compound 15 (): N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide Molecular Weight: 397.82 g/mol Substituents: Chloro at ortho and trifluoromethyl at meta positions on the phenyl ring.

Piperazine Ring Modifications

Aryl Substituents on Piperazine

Sulfonyl and Thiazole Modifications

- Compound 31 (): N-(4-(Piperidine-1-yl)phenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide Molecular Weight: Not reported. Key Feature: Thiazole-triazole hybrid with trifluoromethylphenyl. Relevance: Demonstrates broader applications in anti-infective research .

Anticonvulsant Activity

Kinase Inhibition

- Compound 49 (): 2-(4-(6-Acetamidopyridin-3-yl)phenylamino)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide HPLC Purity: 98.7% Relevance: Demonstrates the role of trifluoromethyl groups in enhancing kinase inhibitory potency .

Data Tables

Table 1: Physical and Structural Properties of Selected Analogs

Table 2: Impact of Substituent Position on Activity

Biological Activity

2-(4-Phenylpiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, also known by its CAS number 329080-47-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, particularly focusing on its anticonvulsant properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 363.38 g/mol. The compound features a piperazine ring, which is often associated with various pharmacological activities, including antipsychotic and anticonvulsant effects.

Synthesis

The synthesis of this compound involves the alkylation of phenylpiperazine derivatives with specific alkylating agents, such as 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone. The synthetic pathway typically yields various derivatives that can be screened for biological activity .

Anticonvulsant Activity

Numerous studies have evaluated the anticonvulsant properties of derivatives of this compound. A significant study synthesized twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and tested them for their efficacy in animal models of epilepsy. The results indicated that some derivatives exhibited notable protection against seizures in the maximal electroshock (MES) test at doses ranging from 100 mg/kg to 300 mg/kg .

Table 1: Anticonvulsant Activity of Selected Derivatives

| Compound ID | Dose (mg/kg) | Time (h) | MES Protection (%) |

|---|---|---|---|

| Compound 14 | 100 | 4 | Delayed onset |

| Compound 19 | 300 | 0.5 | High efficacy |

| Compound 24 | 100 | 0.5 | Moderate efficacy |

The study highlighted that compounds with higher lipophilicity tended to exhibit delayed onset but prolonged action against seizures. This observation suggests that the distribution kinetics of these compounds may influence their effectiveness in the central nervous system (CNS) .

The anticonvulsant activity is hypothesized to be linked to the modulation of neurotransmitter systems, particularly involving serotonin and dopamine pathways. The piperazine moiety is known to interact with various receptors, potentially leading to enhanced synaptic transmission or inhibition of excitatory pathways that contribute to seizure activity .

Case Studies

In a specific case study focusing on the pharmacological profile of related compounds, it was observed that modifications in the piperazine structure significantly affected biological outcomes. For instance, substituting different groups on the piperazine ring altered both lipophilicity and receptor affinity, impacting the anticonvulsant efficacy observed in animal models .

Safety and Toxicology

Preliminary safety assessments have indicated that while some derivatives show promising anticonvulsant effects, they also require careful evaluation for potential hepatotoxicity and other adverse effects. In vitro studies have demonstrated varying levels of cytotoxicity across different concentrations, emphasizing the need for thorough toxicological profiling before clinical application .

Q & A

Q. What are common synthetic challenges in preparing 2-(4-phenylpiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, and how are they addressed?

The synthesis involves a convergent approach starting with 4-phenylpiperazine and 4-(trifluoromethyl)benzoyl chloride, typically under basic conditions (e.g., triethylamine). Key challenges include:

- Low yields due to competing side reactions (e.g., hydrolysis of the acyl chloride intermediate). Mitigation involves controlled stoichiometry and anhydrous conditions.

- Purification difficulties arising from polar byproducts. Column chromatography with gradients of ethyl acetate/hexane is often employed .

- Functional group compatibility , such as preserving the trifluoromethylphenyl group during reactions. Mild reducing agents (e.g., NaBH4) are preferred for reductions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy (1H/13C): Confirms the piperazine ring geometry, acetamide linkage, and trifluoromethylphenyl substitution patterns. Key signals include δ 3.5–4.0 ppm (piperazine protons) and δ 7.6–8.0 ppm (aromatic protons) .

- FT-IR : Validates the acetamide C=O stretch (~1650 cm<sup>−1</sup>) and N-H bend (~1550 cm<sup>−1</sup>) .

- LCMS : Provides molecular weight confirmation (C18H20F3N3O, [M+H]<sup>+</sup> m/z 376.2) .

Q. What are the primary biological targets of this compound?

- Dopamine receptors (D2/D3) : Validated via radioligand displacement assays using [<sup>3</sup>H]spiperone. IC50 values are typically reported in the nanomolar range .

- Acetylcholinesterase (AChE) : Inhibition assessed via Ellman’s assay, with activity linked to the trifluoromethylphenyl group’s electron-withdrawing effects .

Advanced Research Questions

Q. How can computational methods optimize the compound’s pharmacokinetic profile?

- Molecular docking : Predicts binding affinities to D2/D3 receptors using crystal structures (PDB: 6CM4). The phenylpiperazine moiety shows π-π stacking with Phe6.55 .

- ADMET prediction : The trifluoromethyl group enhances metabolic stability but may reduce solubility. QSAR models suggest substituting the phenyl ring with hydrophilic groups (e.g., -OH) to improve bioavailability .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticonvulsant vs. anticancer)?

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., replacing trifluoromethyl with -Cl or -CF3). For example, 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide shows enhanced anticonvulsant activity (ED50 15 mg/kg in MES models) .

- Assay standardization : Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and control for batch-to-batch compound purity .

Q. How can advanced structural analysis (e.g., X-ray crystallography) inform drug design?

- Conformational analysis : X-ray data reveal the acetamide group’s planar geometry, critical for AChE inhibition. The trifluoromethylphenyl group adopts a perpendicular orientation, minimizing steric clashes .

- Intermolecular interactions : Hydrogen bonding between the acetamide NH and receptor residues (e.g., Tyr337 in AChE) is key for activity .

Q. What methodologies validate target engagement in vivo?

- Microdialysis : Measures dopamine release in rodent striatum post-administration. Dose-dependent increases (e.g., 1–10 mg/kg) confirm D2/D3 modulation .

- PET imaging : Radiolabeled analogs (e.g., [<sup>18</sup>F]-derivatives) track brain penetration and receptor occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.